Strychnine methiodide

Description

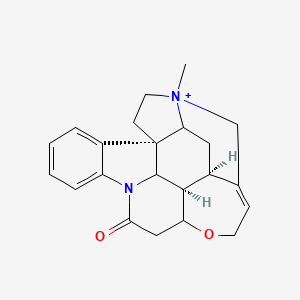

Structure

3D Structure

Properties

Molecular Formula |

C22H25N2O2+ |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(4aR,8aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |

InChI |

InChI=1S/C22H25N2O2/c1-24-8-7-22-15-4-2-3-5-16(15)23-19(25)11-17-20(21(22)23)14(10-18(22)24)13(12-24)6-9-26-17/h2-6,14,17-18,20-21H,7-12H2,1H3/q+1/t14-,17?,18?,20-,21?,22+,24?/m0/s1 |

InChI Key |

CTCZKABHVPGYMK-AODCAIMISA-N |

Isomeric SMILES |

C[N+]12CC[C@@]34C1C[C@@H]5[C@@H]6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47 |

Canonical SMILES |

C[N+]12CCC34C1CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47 |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Characterization of Strychnine Methiodide

Classical and Contemporary N-Methylation Methodologies for Strychnine (B123637) Derivatives

The synthesis of strychnine methiodide from its parent alkaloid, strychnine, is a direct application of the N-methylation reaction, a fundamental transformation in organic chemistry. This process, known as quaternization, converts a tertiary amine into a quaternary ammonium (B1175870) salt.

The most classical and straightforward method for synthesizing this compound is the direct reaction of strychnine with an excess of methyl iodide. In this S_N2 reaction, the lone pair of electrons on the basic tertiary nitrogen atom (N-19) of the strychnine molecule acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the resulting counter-ion, forming the stable quaternary ammonium iodide salt.

Contemporary methodologies for N-methylation, while often focused on achieving methylation under milder conditions or with greater substrate scope, still frequently rely on principles similar to the classical approach. For the specific formation of a methiodide salt, methyl iodide remains the most direct and efficient reagent. Variations in reaction conditions, such as the choice of solvent, can influence reaction rates. Solvents like chloroform (B151607) have been noted in quaternization reactions of strychnine. researchgate.net

Stereochemical Outcomes and Regioselectivity in Quaternization Reactions

The strychnine molecule possesses a complex, rigid, heptacyclic structure with two distinct nitrogen atoms, making regioselectivity and stereochemistry critical aspects of its reactivity. wikipedia.org

Regioselectivity: The two nitrogen atoms in strychnine are N-1 (part of an amide or lactam) and N-19 (a tertiary amine). The N-19 nitrogen is significantly more basic and nucleophilic than the N-1 amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. Consequently, electrophilic attack by a methylating agent like methyl iodide occurs exclusively at the N-19 position. This reaction exhibits complete regioselectivity, yielding a single constitutional isomer.

Stereochemical Outcomes: The quaternization of N-19 introduces a methyl group into the already complex three-dimensional structure. The approach of the methyl iodide reagent is dictated by steric hindrance. The attack will occur from the more accessible face of the tertiary amine, leading to a specific stereochemical configuration of the resulting quaternary ammonium center. The rigid cage-like structure of strychnine ensures a predictable stereochemical outcome for this transformation.

Biosynthetic Precursors and Related Natural Product Chemistry Leading to Strychnine Scaffolds

Strychnine is a monoterpene indole (B1671886) alkaloid, a class of natural products synthesized by plants. nih.gov Its intricate molecular architecture is assembled in nature through a complex biosynthetic pathway, the full details of which were elucidated in 2022. wikipedia.orgacs.org The pathway begins with two primary precursors. nih.govmpg.de

Tryptamine (B22526): Derived from the amino acid tryptophan.

Secologanin: A monoterpenoid derived from geranyl pyrophosphate (GPP). mpg.deresearchgate.net

The biosynthesis commences with the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase, to form strictosidine. wikipedia.org This key intermediate is a precursor to a vast array of monoterpene indole alkaloids. nih.gov Through a series of enzymatic steps including hydrolysis and cyclization, strictosidine is converted to geissoschizine, another major branch-point intermediate. nih.govmpg.de

Further transformations lead to the formation of the Wieland-Gumlich aldehyde, a critical late-stage intermediate in the synthesis of many Strychnos alkaloids. nih.govwikipedia.org The final stages of strychnine biosynthesis involve the incorporation of an acetate (B1210297) unit onto the Wieland-Gumlich aldehyde to form prestrychnine. wikipedia.orgacs.org A final, spontaneous cyclization step is proposed to convert prestrychnine into the final strychnine scaffold. acs.org

| Compound | Role in Pathway | Reference |

|---|---|---|

| Tryptamine | Primary Precursor | wikipedia.orgmpg.de |

| Secologanin | Primary Precursor | nih.govwikipedia.org |

| Strictosidine | Initial Condensation Product | nih.govwikipedia.org |

| Geissoschizine | Central Intermediate | nih.govmpg.de |

| Wieland-Gumlich aldehyde | Late-Stage Intermediate | wikipedia.orgmpg.de |

| Pre strychnine | Direct Precursor to Strychnine | wikipedia.orgacs.org |

Analytical Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The structural confirmation and purity assessment of this compound rely on a combination of modern analytical techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used for separation and purity determination, while spectroscopic methods provide definitive structural information. researchgate.netwho.int

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound and confirming the site of methylation.

¹H NMR: The proton NMR spectrum of this compound would show all the signals corresponding to the parent strychnine molecule, but with distinct differences. A new, prominent singlet would appear, integrating to three protons, which is characteristic of the newly introduced N-methyl group. This signal's chemical shift would be indicative of a methyl group attached to a positively charged nitrogen. Furthermore, the protons on the carbons adjacent to the N-19 nitrogen would experience a downfield shift (deshielding) due to the electron-withdrawing effect of the positive quaternary nitrogen center.

¹³C NMR: The carbon NMR spectrum provides complementary evidence. It would display a new signal corresponding to the methyl carbon. The chemical shifts of the carbons directly bonded to N-19 would also be significantly affected, confirming the site of quaternization.

Mass spectrometry is essential for verifying the molecular weight and confirming the identity of this compound. scribd.com The analysis focuses on the quaternary cation, [C₂₂H₂₅N₂O₂]⁺.

Molecular Ion Peak: The molecular formula of strychnine is C₂₁H₂₂N₂O₂ (molecular weight ≈ 334.4 g/mol ). wikipedia.org Upon methylation, the formula of the cation becomes C₂₂H₂₅N₂O₂⁺, with a calculated mass of approximately 349.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing unambiguous verification of the elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS or MS³) is used to study the fragmentation of the parent ion. mdpi.com The parent ion (m/z 349.2) is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unequivocal identification, even in complex mixtures. Analytical methods for the parent compound, strychnine, often monitor specific mass transitions, such as m/z 335 → 156 and m/z 335 → 184, for definitive confirmation. epa.gov A similar, predictable fragmentation pathway would be established for the this compound cation. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common and powerful platform for this type of analysis. mdpi.comepa.gov

| Compound | Formula | Molecular Weight (g/mol) | Observed Ion (m/z) | Reference |

|---|---|---|---|---|

| Strychnine | C₂₁H₂₂N₂O₂ | 334.41 | 335.2 (as [M+H]⁺) | epa.gov |

| This compound (cation) | C₂₂H₂₅N₂O₂⁺ | 349.19 (cation only) | 349.2 (as [M]⁺) | scribd.com |

Molecular and Cellular Mechanisms of Action of Strychnine Methiodide

Ligand-Receptor Interactions at Glycine (B1666218) Receptors (GlyRs)

The most well-characterized activity of strychnine (B123637) and its derivatives is their potent interaction with glycine receptors (GlyRs), which are crucial ligand-gated chloride channels mediating inhibitory neurotransmission, particularly in the spinal cord and brainstem. ontosight.aivulcanchem.comwikipedia.org

Strychnine methiodide, like its parent compound, functions as a competitive antagonist at postsynaptic glycine receptors. vulcanchem.commsdvetmanual.com It binds noncovalently to the same site on the receptor as the endogenous agonist, glycine. wikipedia.orgnih.gov This binding action prevents glycine from activating the receptor and opening the associated chloride ion channel. wikipedia.org Normally, glycine binding causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. wikipedia.org By blocking this inhibitory signal, strychnine leads to disinhibition of motor neurons, resulting in unchecked reflex stimulation and spastic muscle contractions. wikipedia.orgmsdvetmanual.com

Research using radiolabeled strychnine ([³H]strychnine) has confirmed this competitive relationship. Studies on mouse spinal cord membranes have demonstrated that glycine acts as a full competitive inhibitor of [³H]strychnine binding. nih.gov The displacement of bound [³H]strychnine by glycine and other amino acids directly correlates with their neurophysiological inhibitory activity. nih.gov Hill coefficients for this inhibition by glycine are close to one, which indicates a lack of cooperative interactions and supports a direct competitive binding model at a single site. nih.gov

| Parameter | Finding | Species/System | Reference |

| Mechanism | Competitive Antagonist | Spinal Cord, Brainstem | vulcanchem.com, msdvetmanual.com |

| Binding Site | Overlaps with Glycine Binding Site | Mouse Spinal Cord | nih.gov |

| Effect on Glycine Action | Prevents Glycine-induced Chloride Influx | Postsynaptic Neurons | wikipedia.org |

| Functional Outcome | Disinhibition of Motor Neurons | In vivo | msdvetmanual.com |

| Binding Affinity (Strychnine) | 0.03 µM | Rat Spinal Cord Membranes | nih.gov |

| Binding Affinity (Glycine) | 10 µM | Rat Spinal Cord Membranes | nih.gov |

While primarily a competitive antagonist, strychnine's interaction with the glycine receptor can exhibit more complexity, including aspects of allosteric modulation. biorxiv.org Studies using voltage-clamp fluorimetry on fluorescently labeled glycine receptors have shown that the co-application of strychnine with glycine can produce differential effects on the receptor's conformational state (measured by fluorescence) and its channel gating (measured by current). biorxiv.org For instance, at high glycine concentrations (10 mM), strychnine only partially inhibits the electrical current (77% inhibition), while the conformational change reported by fluorescence is almost unaffected. biorxiv.org This suggests that strychnine can influence the receptor's gating mechanism in a way that is not purely competitive and may involve allosteric effects. biorxiv.org

Furthermore, the binding of strychnine to glycine-gated chloride channels is itself subject to allosteric regulation by anions. nih.gov Anions that permeate the channel, such as chloride, bromide, and iodide, can enhance [³H]strychnine binding at low concentrations. nih.gov However, at higher concentrations, some of these same anions inhibit binding. nih.gov This biphasic effect is not explainable by a single anion binding site but can be modeled by the presence of two distinct anion binding sites that allosterically modulate the receptor's affinity for strychnine. nih.gov

Glycine receptors are pentameric structures composed of various α (α1–α4) and β subunits, leading to different receptor isoforms with potentially distinct pharmacological properties. nih.gov Strychnine is considered a high-affinity, though not entirely specific, antagonist across different GlyR subtypes and is a standard tool for their identification. sigmaaldrich.com

The affinity of strychnine for GlyRs is notably high, with binding studies on synaptic membranes from the spinal cord revealing an affinity constant (Kᵢ) of approximately 0.03 µM. nih.gov While strychnine binds potently to most GlyR isoforms, subtle differences in its interaction with various subunit compositions have been noted. For example, protein engineering has been used to create a surrogate system for the heteromeric human glycine receptor to study ligand binding in detail. researchgate.net The affinity of other ligands, such as the partial agonists β-alanine and taurine, differs between GlyR isoforms, highlighting the importance of subunit composition in defining the receptor's pharmacological profile. biorxiv.orgsigmaaldrich.com

Allosteric Modulation and Gating of Glycine-Gated Chloride Channels

Interactions with Other Neurotransmitter Receptors and Ion Channels

Beyond its primary action at glycine receptors, this compound and its parent compound can interact with other members of the Cys-loop receptor superfamily, including nicotinic acetylcholine (B1216132) and GABA receptors. nih.govplos.org

Strychnine has been shown to be an inhibitor of both muscle and neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov This inhibition is rapid, reversible, and appears to be noncompetitive. nih.gov Strychnine does not elicit a current on its own but effectively reduces the current produced by acetylcholine (ACh). nih.gov The mechanism of inhibition may differ between nAChR subtypes; for muscle-type nAChRs, strychnine is thought to act as an allosteric inhibitor by binding to an external domain, whereas for neuronal nAChRs, it appears to block the open channel. nih.gov

The potency of strychnine's blockade varies with the subunit composition of the nAChR. nih.gov Studies on receptors expressed in Xenopus oocytes have established an order of blocking potency and determined the IC₅₀ values for different subtypes.

| nAChR Subtype | IC₅₀ (at -60 mV) | Type of Inhibition | Proposed Mechanism | Reference |

| α1β1γδ (muscle) | 7.28 ± 0.42 µM | Noncompetitive, Voltage-Independent | Allosteric inhibition | nih.gov |

| α2β4 (neuronal) | 13.71 ± 1.81 µM | Noncompetitive, Voltage-Dependent | Open channel block | nih.gov |

| α2β2 (neuronal) | 30.62 ± 3.31 µM | Noncompetitive, Voltage-Dependent | Open channel block | nih.gov |

| Bovine Adrenal Chromaffin Cell nAChR | ~30 µM | Competitive with Nicotine | Interaction with agonist binding site | nih.gov |

In bovine adrenal chromaffin cells, strychnine inhibits nicotine-induced catecholamine release, suggesting it interacts with the agonist binding site on these specific nAChRs, a mechanism distinct from the noncompetitive block observed in oocyte expression systems. nih.gov

While strychnine is renowned for its selectivity for glycine receptors, cross-reactivity with GABA_A receptors, another major inhibitory ligand-gated ion channel, can occur, particularly at higher concentrations. physiology.organe.pl In many experimental setups, a concentration of 1 µM strychnine is sufficient to block glycine receptors without significantly affecting GABA_A receptor-mediated currents. jneurosci.orgnih.gov

However, dose-response experiments reveal a more nuanced interaction. In rat brain stem slices, 500 nM strychnine almost completely blocks the glycine receptor response while inhibiting the GABA_A receptor-mediated response by only about 11%. physiology.org In contrast, a higher concentration of strychnine (10 µM) can abolish nearly 97% of the GABA_A receptor-mediated response. physiology.org Studies on membrane vesicles from the cerebral cortex have also shown that strychnine inhibits GABA-elicited chloride influx with a potency similar to that of classic GABA_A antagonists like bicuculline (B1666979) and picrotoxin, indicating a lack of absolute specificity in this brain region. ane.pl

This cross-reactivity is generally reciprocal. The GABA_A antagonist bicuculline shows minimal effects on glycine receptors at concentrations that block GABA_A receptors, but at higher doses, it can also inhibit glycine receptor-mediated responses. physiology.org This highlights a degree of structural conservation in the binding pockets of these related Cys-loop receptors. plos.org

| Antagonist | Target Receptor | Concentration | % Inhibition of Target | % Inhibition of Off-Target (GABA_A) | Reference |

| Strychnine | Glycine Receptor | 500 nM | 97.2 ± 2.4% | 11.3 ± 10.5% | physiology.org |

| Strychnine | Glycine Receptor | 1 µM | > 90% | Minimal | nih.gov |

| Strychnine | GABA_A Receptor | 10 µM | N/A | 96.6 ± 4.0% | physiology.org |

| Bicuculline | GABA_A Receptor | 5 µM | 96.7 ± 1.1% | 5.7 ± 7.5% (GlyR) | physiology.org |

| Bicuculline | GABA_A Receptor | 10 µM | N/A | 27.5 ± 4.5% (GlyR) | physiology.org |

Acetylcholine Receptor Binding Characteristics[2],[4],[13],[14],

Intracellular Signaling Cascades Influenced by this compound Binding

The binding of strychnine and its derivatives, such as this compound, to its primary targets—glycine receptors (GlyR) and, to a lesser extent, certain nicotinic acetylcholine receptors (nAChR)—initiates a cascade of intracellular events by modulating ion channel function and downstream signaling pathways. Although primarily known as a competitive antagonist that blocks the normal flow of ions, this interaction has significant consequences for cellular signaling.

Research indicates that strychnine's antagonism can influence several key intracellular signaling pathways, most notably the calcium signaling pathway and the cGMP-PKG signaling pathway. nih.gov By blocking inhibitory glycine receptors, strychnine causes a state of disinhibition in the central nervous system, leading to unchecked neuronal excitation. msdvetmanual.com This hyperexcitability can indirectly lead to massive influxes of calcium through voltage-gated calcium channels and NMDA receptors, which are no longer properly regulated by glycinergic inhibition.

Furthermore, studies have identified the M1 muscarinic acetylcholine receptor (CHRM1), a G protein-coupled receptor (GPCR), as a potential target for strychnine. nih.gov Activation of CHRM1 typically engages the phospholipase C signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores like the endoplasmic reticulum. researchgate.net While strychnine's precise interaction with this GPCR pathway is complex, its influence suggests a mechanism that extends beyond simple ion channel antagonism and involves the modulation of second messenger systems. nih.govresearchgate.net

Some evidence also points to an interplay with the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway. The NO-cGMP-PKG (protein kinase G) signaling cascade is a crucial modulator of neuronal function. nih.govjneurosci.org While direct modulation by this compound is not fully elucidated, its use in experimental models to block inhibitory inputs allows for the study of these other pathways. nih.gov For example, in studies of spinal cord potentiation, this compound is used alongside GABAA receptor blockers to isolate excitatory pathways, which are known to involve NO and cGMP signaling. nih.gov This highlights how the blockade of glycinergic transmission by strychnine can lead to significant downstream effects on other critical signaling cascades. nih.govresearchgate.net

Table 1: Intracellular Signaling Cascades Influenced by Strychnine

| Signaling Pathway | Primary Associated Receptor(s) | Observed Effect of Strychnine Binding | References |

| Calcium Signaling | Glycine Receptor (indirectly), nAChR, CHRM1 | Inhibition of nAChR prevents nicotine-induced Ca²+ influx. Blockade of GlyR leads to neuronal hyperexcitability and subsequent massive Ca²+ influx. Potential modulation via CHRM1 G-protein coupled pathway. | researchgate.net, nih.gov |

| cGMP-PKG Signaling | Glycine Receptor (indirectly) | Alteration of this pathway is observed as a downstream consequence of neuronal disinhibition caused by GlyR antagonism. | nih.gov, researchgate.net |

| G Protein-Coupled Receptor (GPCR) Signaling | CHRM1 (Muscarinic M1) | Identified as a potential target, suggesting strychnine can modulate GPCR pathways that influence synaptic signaling and ion concentrations. | researchgate.net, nih.gov |

Biophysical Dynamics of this compound-Receptor Complexes

The interaction between this compound and its target receptors is defined by specific biophysical parameters that govern the formation and stability of the ligand-receptor complex. These dynamics, including binding affinity, association rates, and dissociation rates, are fundamental to its potent antagonistic activity. The primary method for studying these interactions involves radioligand binding assays, often using tritiated strychnine to quantify its binding characteristics.

Strychnine acts as a high-affinity competitive antagonist at glycine receptors. msdvetmanual.comwikipedia.org The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. wikipedia.orgpharmacologycanada.org A lower Kd value signifies a higher binding affinity. Studies on synaptic membranes have shown that strychnine binds to glycine receptors with a very high affinity. researchgate.net

The kinetics of this interaction—the rates at which the binding and unbinding occur—are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). dynamic-biosensors.com These kinetic parameters determine how quickly the antagonist can occupy the receptor and how long it remains bound, respectively. The ratio of kₒff to kₒₙ also defines the dissociation constant (Kd = kₒff/kₒₙ). While specific kinetic rates for this compound are not always detailed, radiolabeled strychnine is a standard tool for performing competition assays to determine these values for other ligands, underscoring its well-characterized binding.

In addition to its primary action at glycine receptors, strychnine also interacts with nicotinic acetylcholine receptors (nAChRs), albeit with different biophysical properties. It acts as a competitive antagonist at these sites, and its inhibitory effect can be quantified by the inhibition constant (Kᵢ). pharmacologycanada.orguni-bonn.de The Kᵢ value indicates the concentration of the inhibitor required to reduce the activity of its target by 50%. Research on bovine adrenal chromaffin cells demonstrated that strychnine inhibits nicotinic stimulation with a measurable potency, suggesting a direct interaction with the agonist binding site of the nAChR.

Table 2: Biophysical Binding Parameters for Strychnine

| Receptor Target | Parameter | Value | Method/Context | References |

| Glycine Receptor | Affinity Constant (Kd) | ~0.03 µM | [³H]Strychnine binding on synaptic membranes | researchgate.net |

| Nicotinic Acetylcholine Receptor (nAChR) | Inhibition Constant (Kᵢ) | ~30 µM | Inhibition of nicotine-induced catecholamine release in bovine chromaffin cells | |

| General Receptor Binding | Association Rate (kₒₙ) | - | Determined via radioligand assays | dynamic-biosensors.com |

| General Receptor Binding | Dissociation Rate (kₒff) | - | Determined via radioligand assays | dynamic-biosensors.com |

Preclinical Pharmacological and Neurobiological Investigations of Strychnine Methiodide

In Vitro Experimental Paradigms

In vitro preparations, such as isolated cells and tissue slices, offer controlled environments to investigate the specific actions of strychnine (B123637) methiodide at the cellular and subcellular levels. These experiments have been fundamental in characterizing its interaction with glycine (B1666218) receptors and the functional consequences of this blockade.

Radioligand binding assays using tritiated ([³H]) strychnine are a cornerstone technique for quantifying the density and binding affinity of glycine receptors in various CNS regions. In these assays, membrane preparations from specific tissues are incubated with [³H]strychnine, which binds to the antagonist site on the GlyR. By measuring the amount of radioactivity bound to the membranes, researchers can determine the number of receptors (receptor density, Bmax) and the concentration of the ligand required to occupy 50% of these receptors (dissociation constant, Kd), which is an inverse measure of binding affinity.

These studies have established that the highest density of glycine receptors is found in the spinal cord gray matter, with progressively lower concentrations in more rostral areas of the neuraxis, a distribution that aligns with the known physiological functions of glycine as an inhibitory neurotransmitter. nih.gov Competition binding assays, where a non-radiolabeled ligand (like glycine) is used to displace the bound [³H]strychnine, are employed to determine the affinity of other compounds for the receptor. For instance, in a study on the shaky mouse model of startle disease, which has a mutation in the GlyR α1 subunit, a higher concentration of strychnine was needed to displace glycine from spinal cord membranes compared to wild-type mice, indicating a lower binding affinity of the mutant receptor. jneurosci.org

| Genotype | Tissue | Dissociation Constant (KD) for [³H]Strychnine | Reference |

|---|---|---|---|

| Wild-Type (Glra1+/+) Mouse | Spinal Cord Membranes | 14 ± 3 nM | jneurosci.org |

| Shaky Mutant (Glra1sh/sh) Mouse | Spinal Cord Membranes | 40 ± 4 nM | jneurosci.org |

Electrophysiology provides a direct functional readout of receptor activity by measuring the electrical properties of neurons. Strychnine methiodide is extensively used in these experiments to selectively block GlyR-mediated currents, thereby isolating and identifying the glycinergic component of synaptic transmission.

Inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) are generated by the influx of chloride ions through the channels of ligand-gated ionotropic receptors like GlyRs and GABA-A receptors (GABAARs). In many CNS regions, both GABAergic and glycinergic inputs converge on the same neuron. To dissect the contribution of each system, this compound is applied to the preparation. The application of strychnine selectively abolishes the glycinergic component of the IPSC, allowing researchers to quantify its relative contribution to the total inhibitory current. For example, in studies of spinal cord lamina II neurons, spontaneous IPSCs (sIPSCs) were recorded in the presence of antagonists for glutamate (B1630785) receptors. Subsequent application of the GABAAR antagonist bicuculline (B1666979) partially blocked the sIPSCs, and the remaining current was completely abolished by the addition of strychnine, confirming the presence of a mixed GABAergic and glycinergic input. nih.gov

Whole-cell patch-clamp and voltage-clamp techniques are powerful methods used to record the electrical activity of a single neuron with high resolution. In voltage-clamp mode, the membrane potential is held at a constant level, allowing for the direct measurement of currents flowing across the membrane, such as those through GlyRs. These techniques have been instrumental in characterizing the effects of this compound. For instance, in recordings from spinal cord dorsal horn neurons, this compound is used to confirm the inhibitory nature of recorded currents; the complete suppression of spontaneous inhibitory postsynaptic currents (sIPSCs) by a combination of bicuculline and strychnine confirms that the events are mediated by GABAA and glycine receptors. meduniwien.ac.at Similarly, in studies of hypoglossal motoneurons from a mouse model of startle disease, strychnine was used to demonstrate a lack of tonic glycinergic inhibition in mutant animals compared to wild-type controls. frontiersin.org

| Neuron Type / Preparation | Experimental Finding | Technique | Reference |

|---|---|---|---|

| Mouse Spinal Substantia Gelatinosa Neurons | Used to isolate and confirm glycinergic component of sIPSCs. | Whole-Cell Patch Clamp | nih.gov |

| Rat Spinal Lamina I Neurons | Bath application of strychnine (4 µM) abolished remaining mIPSCs after bicuculline, identifying them as GlyR-mediated. | Voltage-Clamp | meduniwien.ac.at |

| Mouse Hypoglossal Motoneurons (Startle Disease Model) | Application of strychnine (2 µM) revealed a lack of tonic glycine current in mutant mice. | Whole-Cell Recording | frontiersin.org |

Calcium imaging is a technique that allows for the visualization of intracellular calcium (Ca²⁺) dynamics, which are crucial for many cellular signaling pathways. In some neurons, particularly during development, the activation of GlyRs can lead to a depolarization that opens voltage-gated calcium channels, causing an influx of Ca²⁺. In other cell types, like astrocytes, GlyR activation can modulate Ca²⁺ signals initiated by other pathways.

Strychnine is used in these assays as a definitive tool to confirm that the observed calcium transients are mediated by GlyRs. For example, in cultured cortical astrocytes, the application of glycine was found to decrease ATP-induced Ca²⁺ transients. frontiersin.org This effect was completely reversed by the co-application of strychnine, demonstrating that the modulation was due to GlyR activation. frontiersin.org Similarly, in the developing auditory system, glycine application elicited a transient increase in intracellular Ca²⁺ in neurons of the lateral superior olive, and this response was blocked by strychnine, confirming it was a GlyR-dependent event. nih.gov These fluorescence-based assays provide a functional readout of receptor activity across a population of cells.

Electrophysiological Recordings of Neuronal Excitability and Synaptic Transmission[20],

Analysis of Inhibitory Postsynaptic Potentials (IPSPs)

In Vivo Animal Model Studies for Glycinergic System Probing

In vivo studies allow for the investigation of the glycinergic system within the complex and intact circuitry of a living animal. Microiontophoresis is a common technique used in these studies, involving the localized application of charged molecules, such as strychnine, from a multi-barrel micropipette directly onto the surface of a neuron being recorded. This allows researchers to probe the role of local glycinergic inhibition on the neuron's activity in real-time as the animal is presented with sensory stimuli or performs a task.

These studies have provided critical insights into the role of glycinergic inhibition in various functions. In the auditory system of bats, iontophoretic application of strychnine onto neurons in the intermediate nucleus of the lateral lemniscus (INLL) had complex effects, reducing the responses of some neurons while increasing others, suggesting a multifaceted role for glycine in sound processing. physiology.org In the spinal cord of behaving monkeys performing a wrist task, the application of strychnine increased the firing rate of most movement-related neurons, indicating that these cells are under active glycinergic control during voluntary movement. physiology.org In the cochlear nucleus of cats, blocking glycine receptors with strychnine altered the temporal firing patterns of neurons in response to tones, highlighting the importance of glycinergic inhibition in shaping auditory temporal processing. nih.gov

| Animal Model | Brain/Spinal Region | Experimental Finding | Technique | Reference |

|---|---|---|---|---|

| Cat | Anteroventral Cochlear Nucleus | Strychnine application altered chopping patterns and temporal responses to sound. | Microiontophoresis | nih.gov |

| Monkey | Cervical Spinal Cord | Strychnine increased firing rates of movement-related neurons during a motor task. | Microiontophoresis | physiology.org |

| Bat (Eptesicus fuscus) | Intermediate Nucleus of the Lateral Lemniscus (INLL) | Strychnine application revealed both suppressive and facilitatory roles for glycine. | Microiontophoresis | physiology.org |

| Toad (Bufo bufo gargarizans) | Optic Tectum | Strychnine did not block inhibitory responses elicited by isthmic nucleus stimulation, which were instead blocked by a GABAA antagonist. | Microiontophoresis | fsu.edu |

Characterization of Central Nervous System Effects in Defined Neural Circuits

This compound serves as a critical tool for dissecting the function of specific neural circuits, primarily due to its action as a competitive antagonist of glycine receptors. frontiersin.org These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS), particularly in the spinal cord and brainstem. frontiersin.org The quaternized nature of this compound, resulting from the addition of a methyl iodide group, gives it a high water solubility and a positive charge. frontiersin.org This chemical property restricts its ability to cross the blood-brain barrier, making it invaluable for studies aiming to isolate and characterize the effects of glycinergic blockade in specific, targeted CNS regions without causing widespread systemic effects. frontiersin.org

In neurophysiological studies, this compound is often applied directly to neural tissue, such as spinal cord slices, to investigate its effects on synaptic transmission. A primary area of research is the dorsal horn of the spinal cord, a key region for processing sensory information, including pain. In the substantia gelatinosa (lamina II) of the mouse spinal cord, this compound is used to pharmacologically distinguish between the two main types of fast inhibitory neurotransmission. Researchers can isolate GABAergic inhibitory postsynaptic currents (IPSCs) by applying this compound to block glycinergic currents. Conversely, its use in conjunction with a GABA-A receptor antagonist like bicuculline methiodide allows for the complete suppression of fast inhibitory signaling, confirming the nature of the observed currents. researchgate.netoup.com

Studies have demonstrated that in some neurons within lamina II, inhibitory currents are purely GABAergic, while in others, they represent a mix of both GABAergic and glycinergic inputs. oup.com For instance, after the application of an agonist for the neurokinin-1 (NK1) receptor, which enhances inhibitory neurotransmission, subsequent application of bicuculline may only partially block the inhibitory currents. The residual activity is then completely abolished by this compound, revealing the mixed contribution of both neurotransmitter systems to the circuit's function. researchgate.netoup.com Similar methodologies have been employed in deeper laminae (IV-VI) of the spinal cord to confirm that observed spontaneous IPSCs are indeed inhibitory in nature. nih.gov

Behavioral Phenotyping in Response to Glycinergic Disruption

While extensive behavioral studies focusing specifically on the systemic administration of this compound are limited due to its pharmacokinetic profile, research using its parent compound, strychnine, and genetic models of glycinergic disruption provides significant insight into the behavioral consequences of interfering with this system. These studies collectively indicate that glycinergic signaling is crucial for modulating anxiety, sensorimotor gating, and social behaviors. researchgate.netunito.it

In a mouse model of colitis (Muc2 knockout mice), which exhibits behavioral abnormalities, pharmacological blockade of glycine receptors with strychnine was used to probe the underlying neurobiology. researchgate.net This research revealed that the altered behaviors could be reversed by glycinergic antagonism. Specific findings from this model are detailed below:

| Behavioral Test | Observation in Untreated Muc2 Knockout Mice | Effect of Strychnine Administration |

| Open Field Test | Increased locomotor activity (distance traveled) and rearing behavior. | Reversal of hyperactivity, normalizing distance traveled and rearing. researchgate.net |

| Light-Dark Test | Reduced anxiety-like behavior (more distance traveled and time spent in the light compartment). | Normalization of anxiety-like behavior. researchgate.net |

| Startle Reflex | Impaired startle reflex and habituation. | Reversal of deficits in startle response and habituation. researchgate.net |

| Social Interaction | Abnormal social behavior (altered interaction with male/female intruders). | Reversal of abnormal social interaction patterns. researchgate.net |

Furthermore, comprehensive behavioral analyses of mice with a genetic deficiency in the glycine receptor alpha 4 subunit (Glra4) show a distinct phenotype that includes increased anxiety-like behavior, an impaired startle response, and enhanced social behavior. unito.it These findings from both pharmacological and genetic approaches underscore the critical role of the glycinergic system in shaping complex behaviors. The disruption of this inhibitory neurotransmission, whether through receptor antagonism or genetic modification, leads to a clear and reproducible behavioral phenotype.

Neurochemical Analysis of Neurotransmitter Dynamics in Animal Brain Regions

This compound is a key pharmacological agent for the neurochemical analysis of neurotransmitter dynamics, particularly for elucidating the interplay between the two primary fast inhibitory neurotransmitters in the CNS: glycine and GABA. Its utility lies in its ability to selectively block strychnine-sensitive glycine receptors, thereby allowing researchers to isolate and study GABAergic transmission. nih.govunito.it

In electrophysiological experiments on spinal cord slices, this compound is used to dissect the components of inhibitory postsynaptic currents (IPSCs). For example, studies examining the effects of the hormone ghrelin on neurons in the deep dorsal horn found that ghrelin strongly increased the frequency of spontaneous IPSCs. nih.gov To confirm the inhibitory nature of these currents and identify the neurotransmitters involved, a cocktail of antagonists was applied. The complete suppression of all ongoing IPSCs by the combination of bicuculline (a GABA-A antagonist) and strychnine confirmed that the observed events were mediated exclusively by GABA and glycine. nih.gov

Similarly, research on the effects of activating the NK1 receptor in the substantia gelatinosa demonstrated an enhancement of inhibitory neurotransmission. unito.it This study provided evidence that Substance P, an NK1 receptor agonist, evokes a significant increase in the release of both GABA and glycine. The application of this compound was crucial in these experiments to differentiate the glycinergic component from the GABAergic one. In a subset of neurons, inhibitory currents were only partially blocked by bicuculline, with the remaining current being sensitive to strychnine, thus revealing a mixed GABA/glycine input onto these cells. researchgate.netunito.it

These findings highlight how this compound is used to analyze neurotransmitter dynamics at the circuit level:

| Experimental Model | Modulator Studied | Effect on Neurotransmission | Role of this compound |

| Mouse Deep Dorsal Horn Slices | Ghrelin | Strong increase in spontaneous IPSC frequency (328% of control). nih.gov | Used with bicuculline to confirm the inhibitory currents are GABAergic/glycinergic. nih.gov |

| Mouse Substantia Gelatinosa Slices | NK1 Receptor Agonist | Increase in sIPSC frequency and amplitude. unito.it | Used with bicuculline to identify and separate mixed GABAergic and glycinergic currents. researchgate.netunito.it |

| Mouse Substantia Gelatinosa Slices | Capsaicin (TRPV1 Agonist) | Increase in sIPSC frequency. oup.com | Used to demonstrate that bicuculline-resistant (glycinergic) currents contributed to the total inhibitory signal in ~28% of neurons. oup.com |

This analytical approach demonstrates that this compound is an essential tool for parsing the complex dynamics of inhibitory signaling in the spinal cord, allowing for a precise determination of the relative contributions of GABA and glycine to synaptic integration and network function.

Comparative Neuropharmacology with Structural Analogs and Other Antagonists

The neuropharmacological profile of this compound is best understood through comparison with its parent compound, strychnine, and with other antagonists that target different inhibitory neurotransmitter systems, such as bicuculline methiodide.

Comparison with Strychnine: The primary difference between this compound and its tertiary amine parent, strychnine base, lies in their physicochemical and pharmacokinetic properties. The addition of the methyl iodide group makes this compound a quaternary ammonium (B1175870) salt, which significantly increases its water solubility and limits its passage across lipid membranes, including the blood-brain barrier. frontiersin.org This distinction is fundamental to their application in research. While strychnine acts systemically, this compound is ideal for localized applications to probe specific circuits. frontiersin.org Interestingly, early research also noted that while this compound is a powerful curarizing (muscle-relaxing) agent, both it and the non-curarizing strychnine base possess potent histamine-releasing activity, suggesting this effect is independent of glycine receptor antagonism.

| Property | Strychnine | This compound |

| Chemical Nature | Tertiary amine | Quaternary ammonium salt frontiersin.org |

| Water Solubility | Low | High frontiersin.org |

| Blood-Brain Barrier Penetration | High | Low frontiersin.org |

| Primary Research Application | Systemic studies of glycinergic antagonism | Localized/peripheral studies of glycinergic antagonism frontiersin.org |

| Antagonist | Target Receptor | Neurotransmitter System Blocked |

| This compound | Glycine Receptor (ionotropic) | Glycinergic frontiersin.org |

| Bicuculline Methiodide | GABA-A Receptor | GABAergic |

Applications in Developmental Neurobiology Research

This compound is utilized in developmental neurobiology to investigate how inhibitory circuits mature and are regulated during postnatal development. Research using organotypic cultures of the spinal cord and acute slices from animals at different postnatal ages has leveraged this compound to characterize developmental changes in inhibitory neurotransmission.

A study comparing the effects of activating vanilloid receptors (TRPV1) in the substantia gelatinosa of mice at different developmental stages (P8–P12 vs. P21–P23) used this compound as a tool. In these experiments, inhibitory postsynaptic currents (sIPSCs) were recorded, and their nature was determined by the application of receptor antagonists. The combination of bicuculline methiodide and this compound was used to confirm that the observed currents were indeed mediated by GABA-A and glycine receptors.

Advanced Analytical and Bioanalytical Methodologies for Strychnine Methiodide Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, and several of its modalities are indispensable for strychnine (B123637) methiodide research. These techniques allow for the effective separation of strychnine methiodide from related compounds and complex sample components, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of strychnine and its derivatives. nih.govresearchgate.net The inherent polarity of this compound makes it well-suited for reverse-phase HPLC methods.

Detailed Research Findings: Various HPLC methods have been developed for the quantification of strychnine in different samples. nih.govnih.gov For instance, a reverse-phase HPLC (RP-HPLC) method has been validated for the analysis of strychnine in homeopathic formulations. wisdomlib.org This method employed a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.6, demonstrating good accuracy and precision with a relative standard deviation (RSD) of 1.9844. wisdomlib.org The linearity of this method was established with a correlation coefficient of 0.9992. wisdomlib.org In another study, a mobile phase of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v) was used with a Phenomenex-ODS column for the quantification of strychnine. who.int

Detection is a critical aspect of HPLC analysis. UV-Vis absorbance is a common detection method, with the detection wavelength for strychnine and its analog brucine (B1667951) often set at 260 nm. nih.govwho.int The sensitivity of HPLC methods is highlighted by the low limits of detection (LOD) and quantification (LOQ) achieved, which can be as low as 0.126 µg/ml and 0.383 µg/ml, respectively, for strychnine. wisdomlib.org

| Parameter | HPLC Method 1 wisdomlib.org | HPLC Method 2 who.int |

| Column | Bischoff-chrombudget C18 | Phenomenex-ODS (250mm x 4.6mm x 5µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.6) | Methanol, water, and diethylamine (55:45:0.2 v/v) |

| Flow Rate | Not Specified | 1 mL/min |

| Detector | Not Specified | UV at 260 nm |

| LOD | 0.126 µg/ml | Not Specified |

| LOQ | 0.383 µg/ml | Not Specified |

| Correlation Coefficient (r²) | 0.9992 | Not Specified |

Gas Chromatography-Mass Spectrometry (GC/MS) for Qualitative and Quantitative Analysis in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. chromatographyonline.com While this compound itself is a non-volatile quaternary salt, GC-MS analysis is highly relevant for its parent compound, strychnine, which is often the target analyte in biological and forensic samples. nih.govnih.gov

Detailed Research Findings: GC-MS methods have been successfully developed for the determination of strychnine in blood and tissues. nih.govnih.govnih.gov These methods often involve a sample preparation step to extract and sometimes derivatize the analyte to make it suitable for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum of the analyte. nih.gov For instance, in a fatal poisoning case, GC-MS-MS was used to confirm the presence of strychnine by identifying its parent ion (m/z 334) and characteristic fragment ions. nih.gov

Validation of GC-MS methods for strychnine has demonstrated excellent linearity, precision, and accuracy. nih.govyakhak.org One study reported a linear range from 0.05 to 10 mg/L with a correlation coefficient of 0.999. yakhak.org The limit of detection (LOD) and limit of quantification (LOQ) in blood were found to be 0.02 mg/L and 0.07 mg/L, respectively. yakhak.org

| Parameter | GC-MS Method 1 nih.gov | GC-MS Method 2 yakhak.org |

| Matrix | Blood | Blood |

| Internal Standard | Papaverine | Dextromethorphan |

| Linearity (r²) | 0.9992 | 0.999 |

| LOD | 6.83 ng/mL | 0.02 mg/L |

| LOQ | 8.91 ng/mL | 0.07 mg/L |

| Intra-day Precision (CV%) | 0.93 - 3.33% | 1.2 - 10.4% |

| Inter-day Precision (CV%) | 4.62 - 8.06% | 13.8 - 24.0% |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a family of electrokinetic separation methods that offers high efficiency and resolution for the analysis of charged species like this compound. wikipedia.org CE methods separate analytes based on their ionic mobility in an electric field. wikipedia.org While specific applications for this compound are not extensively detailed in the provided context, the principles of CE make it a highly suitable technique for its analysis. The permanent positive charge of the quaternary ammonium (B1175870) group in this compound makes it an ideal candidate for capillary zone electrophoresis (CZE), a primary mode of CE. wikipedia.org Research has mentioned the use of capillary electrophoresis for the analysis of strychnine and related alkaloids. nih.govresearchgate.net

Thin Layer Chromatography (TLC) in Analytical Development and Screening

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for screening and qualitative analysis. ijlsci.in It can be a valuable tool in the initial stages of analytical method development and for the rapid screening of samples for the presence of strychnine and its derivatives. nih.govijlsci.inmsdvetmanual.com

Detailed Research Findings: TLC methods have been developed for the identification of strychnine in various matrices, including toxic baits and plant materials. nih.govijlsci.in A novel solvent system of Dichloromethane (B109758), Methanol, and Petroleum Ether (70:20:10) has been used to identify strychnine with a characteristic Rf value of 0.42. ijlsci.in The repeatability of this method was found to be good, with a deviation of ±0.01 in the Rf value. ijlsci.in Another TLC method used a mobile phase of chloroform (B151607)–ethyl acetate (B1210297)–diethyl amine (0.5:8.5:1) to separate strychnine and brucine, with Rf values of 0.55 and 0.42, respectively. researchgate.net The method was validated according to ICH guidelines and showed good precision, ruggedness, and accuracy. researchgate.net

| Parameter | TLC Method 1 ijlsci.in | TLC Method 2 researchgate.net |

| Mobile Phase | Dichloromethane:Methanol:Petroleum Ether (70:20:10) | Chloroform:Ethyl acetate:Diethyl amine (0.5:8.5:1) |

| Rf Value (Strychnine) | 0.42 | 0.55 |

| Visualization | UV light | Not Specified |

| LOD (Strychnine) | Not Specified | 1.9 ng |

| LOQ (Strychnine) | Not Specified | 8.25 ng |

Sample Preparation Strategies for Biological and Synthetic Research Samples

Effective sample preparation is crucial for obtaining reliable and accurate analytical results, especially when dealing with complex biological and synthetic research samples. The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique that has been successfully applied to the extraction of strychnine from biological matrices like blood. researchgate.netnih.govnih.govyakhak.org SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption. nih.gov The United States Environmental Protection Agency (EPA) also lists a method involving SPE for the isolation of strychnine from water samples. epa.gov

Detailed Research Findings: Several studies have detailed the use of SPE for the analysis of strychnine in blood. nih.govyakhak.org One method utilized Oasis® HLB cartridges for the cleanup of blood samples before GC-MS analysis. nih.gov This method demonstrated a mean recovery of 90.7% for strychnine. nih.gov Another study employed Bond Elut Certify cartridges for SPE, achieving relative recoveries ranging from 87.4% to 114.9% depending on the concentration. yakhak.org The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For strychnine, which is a basic compound, mixed-mode cation exchange cartridges are often effective.

| SPE Cartridge | Matrix | Analytical Technique | Mean Recovery (%) | Reference |

| Oasis® HLB | Human Blood | GC-EI-MS | 90.7 | nih.gov |

| Bond Elut Certify | Blood | GC/MS | 87.4 - 114.9 | yakhak.org |

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) of this compound is fundamentally different from the extraction of its parent tertiary amine, strychnine. As a quaternary ammonium salt, this compound is highly polar and readily soluble in water but generally insoluble in non-polar organic solvents such as chloroform and diethyl ether, which are traditionally used for alkaloid extraction. uobasrah.edu.iquobabylon.edu.iq This necessitates specialized LLE strategies to achieve efficient phase transfer and separation from complex matrices.

Research into the extraction of analogous quaternary ammonium alkaloids (QAAs) and ionic liquids provides the basis for effective LLE protocols for this compound. The primary approaches involve ion-pair extraction and the use of specific biphasic solvent systems.

Ion-Pair Liquid-Liquid Extraction: This is the most common LLE technique for quaternary ammonium compounds. The strategy involves adding a large, lipophilic counter-ion to the aqueous sample. This counter-ion forms a charge-neutral ion pair with the positively charged this compound cation. The resulting ion-pair complex is significantly more soluble in organic solvents, allowing it to be extracted from the aqueous phase.

The selection of the ion-pair reagent and the organic solvent is critical. Common ion-pair reagents include bulky anions like picrate, bromothymol blue, or long-chain alkyl sulfonates. The choice of organic solvent depends on the polarity of the formed ion pair, with solvents like dichloromethane or mixtures containing more polar components often providing better results than highly non-polar solvents. The pH of the aqueous phase is also a crucial parameter that must be optimized to ensure complete formation of the ion pair and prevent any side reactions.

Biphasic and Aqueous Biphasic Systems: For certain applications, specialized solvent systems are employed. A common system for the separation of QAAs is a mixture of chloroform, methanol, and water. scispace.com By carefully adjusting the volumetric ratios of these three components, a two-phase system can be created, and the partitioning of the polar this compound between the upper (aqueous-methanolic) and lower (chloroformic) phases can be controlled.

Another advanced approach is the use of an Aqueous Biphasic System (ABS). An ABS can be formed by mixing a hydrophilic polymer with a high concentration of a kosmotropic salt (e.g., potassium phosphate, potassium carbonate) or by mixing certain ionic liquids with salting-out agents. austinpublishinggroup.com In this method, the this compound can be selectively partitioned into one of the two immiscible aqueous phases, providing a gentle and effective extraction without the need for volatile organic solvents.

Table 1: Parameters for Liquid-Liquid Extraction of Quaternary Ammonium Compounds

| Extraction Principle | Typical Solvent System | Key Additives | Primary Mechanism | Reference |

|---|---|---|---|---|

| Ion-Pair Extraction | Dichloromethane or Chloroform/Alcohol mixtures | Large lipophilic anions (e.g., picrate, bromothymol blue) | Formation of a charge-neutral, organic-soluble complex. | General Principle |

| Biphasic Solvent System | Chloroform-Methanol-Water | None (relies on solvent ratios) | Differential partitioning of the polar analyte between the two phases. | scispace.com |

| Aqueous Biphasic System (ABS) | Water/Polymer/Salt (e.g., PEG/K₃PO₄) | Salting-out agent (e.g., K₃PO₄, K₂CO₃) | Partitioning into one of two immiscible aqueous phases due to salting-out effect. | austinpublishinggroup.com |

Spectroscopic and Electrochemical Detection Approaches in Research

Detection and quantification of this compound in a research context rely on methods that can identify the strychnine core structure. The methiodide counter-ion does not typically interfere with these methods but confirms the compound's quaternary nature, which is established during separation and characterization.

Spectroscopic Methods:

UV-Visible Spectrophotometry: This is a fundamental technique for the quantification of strychnine-based compounds. The indole (B1671886) moiety within the strychnine structure acts as a chromophore, producing a characteristic UV absorption spectrum. In acidic solutions, strychnine exhibits a distinct absorption maximum (λ_max) at approximately 255 nm. northwestern.edu This allows for straightforward quantitative analysis based on the Beer-Lambert law. First-order derivative spectrophotometry can also be employed to enhance specificity and resolve strychnine from structurally similar alkaloids, such as brucine, that may be present in a sample. sphinxsai.com

Fluorescence Spectroscopy: While native strychnine has weak fluorescence, modern analytical methods utilize advanced fluorescent probes for ultra-sensitive detection. Research has shown the development of sensing platforms, such as those using molecularly imprinted polymers combined with carbon dots, to create highly specific binding sites for strychnine that result in a measurable fluorescence response upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation in research, NMR is an indispensable tool. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's complex polycyclic structure. magritek.com Techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously, confirming the integrity of the strychnine framework and the presence of the N-methyl group characteristic of the methiodide salt.

Electrochemical Detection Approaches:

Electrochemical methods offer high sensitivity and are well-suited for analyzing electroactive molecules like strychnine and its derivatives in biological samples. researchgate.net

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): The strychnine molecule is electrochemically active and can be oxidized at a solid electrode surface, such as a glassy carbon electrode. Research on strychnine shows it produces a well-defined, irreversible oxidation peak. scribd.com In one study, an optimal oxidation peak was observed at +1008 mV at a pH of 7. researchgate.netscribd.com DPV, in particular, offers lower detection limits by minimizing background charging current. These voltammetric techniques can be used to develop sensitive electrochemical sensors for quantifying this compound in complex matrices like plasma and urine after appropriate sample preparation. researchgate.net The sensitivity and selectivity can be further enhanced by modifying the electrode surface with materials like gold nanoparticles or by using molecularly imprinted polymers (MIPs). researchgate.net

Table 2: Research-Based Analytical Detection Methods for the Strychnine Moiety

| Analytical Method | Principle | Key Performance Metric/Finding | Reference |

|---|---|---|---|

| UV-Visible Spectrophotometry | Absorption of UV light by the indole chromophore. | Characteristic λ_max at ~255 nm in acidic solution. | northwestern.edu |

| First-Order Derivative UV Spectrophotometry | Uses the first derivative of the absorption spectrum to resolve overlapping peaks. | Allows quantification of strychnine at 265.4 nm and brucine at 256.4 nm. | sphinxsai.com |

| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field for structural elucidation. | Provides unambiguous structural confirmation and assignment of all ¹H and ¹³C signals. | magritek.com |

| Differential Pulse Voltammetry (DPV) | Electrochemical oxidation of the strychnine molecule. | Sensitive detection with an oxidation peak at +1008 mV (at pH 7). Successfully applied to spiked plasma. | researchgate.netscribd.com |

Structure Activity Relationship Sar and Derivatization Studies of Strychnine Methiodide Analogs

Rational Design and Synthesis of Novel Strychnine (B123637) Methiodide Derivatives

The synthesis of strychnine methiodide is achieved through the quaternization of the tertiary amine group of strychnine, where a methyl group is introduced, creating a positively charged ammonium (B1175870) ion typically paired with an iodide counterion. researchgate.net This modification significantly increases the compound's water solubility compared to its parent alkaloid, strychnine. researchgate.net

The rational design of novel derivatives is often aimed at enhancing affinity, selectivity, or creating molecular tools to probe receptor function. One prominent strategy involves the synthesis of bivalent ligands. The underlying principle is that since GlyRs are pentameric proteins with five potential binding sites, a ligand with two strychnine pharmacophores connected by a flexible spacer could potentially bridge two adjacent sites, leading to unique binding properties and high affinity. researchgate.netane.pl

In pursuit of this, researchers have synthesized a series of dimeric strychnine analogs linked at the C-2 position by amide spacers of varying lengths, from 6 to 69 atoms. researchgate.netane.pl Another approach to creating derivatives involves modifying other positions on the strychnine scaffold. For instance, a series of (E)-11-isonitrosostrychnine oxime ethers were synthesized to explore how different substituents at this position affect receptor antagonism. sigmaaldrich.com These synthetic efforts provide a library of compounds for detailed structure-activity relationship studies.

Table 1: Examples of Synthesized Strychnine Derivatives

| Compound Type | Modification | Rationale |

|---|---|---|

| This compound | Quaternization of the tertiary amine with a methyl group. | Increase water solubility; create a peripherally restricted tool. researchgate.net |

| C-2 Linked Dimers | Two strychnine units linked at C-2 by amide spacers of various lengths (e.g., 6 to 69 atoms). | To create bivalent ligands capable of bridging two adjacent binding sites on the homomeric α1 GlyR. researchgate.netane.pl |

| (E)-11-isonitrosostrychnine oxime ethers | Introduction of methyl, allyl, and propargyl oxime ethers at position C-11. | To identify suitable attachment points for linking two strychnine pharmacophores and explore the lipophilic pocket of the receptor. sigmaaldrich.com |

| 11-Aminostrychnine | Introduction of an amino group at position C-11. | To investigate the functional role of this position in receptor binding and antagonism. |

Elucidation of Key Pharmacophores and Ligand Efficiencies at Glycine (B1666218) Receptors

The strychnine molecule itself is the foundational pharmacophore, or the essential three-dimensional arrangement of atoms, required for high-affinity binding to glycine receptors. researchgate.netsigmaaldrich.com Studies on various analogs have revealed critical insights into the structure-activity relationships (SAR) for GlyR antagonism.

Docking experiments indicate that for many potent analogs, the core strychnine structure orients itself within the GlyR's orthosteric binding site in a manner analogous to strychnine. researchgate.net The G cycle ring structure in strychnine is considered crucial for its binding and antagonist properties. researchgate.net

A significant and debated aspect of the SAR for strychnine derivatives is the effect of quaternization. One study on a series of tertiary and quaternary strychnine and brucine (B1667951) analogs reported that quaternizing the nitrogen with various substituents completely eliminated the antagonistic activity at human α1 and α1β glycine receptors. nih.gov This finding suggests that the permanent positive charge and the steric bulk of the added group are detrimental to binding at the GlyR orthosteric site.

Conversely, other research describes this compound as a competitive antagonist at glycine receptors in the spinal cord and brainstem. vulcanchem.com It has been used experimentally in iontophoretic applications where it effectively suppressed GlyR-mediated inhibition in dorsal horn neurons. vulcanchem.com This discrepancy suggests that the effect of quaternization may be more complex than a simple loss of activity, potentially influenced by the specific experimental conditions, receptor subtypes, or the nature of the quaternary substituent.

The ligand efficiency of these compounds, which relates their potency to their size, varies among derivatives. For example, in a series of (E)-11-isonitrosostrychnine oxime ethers, the methyl, allyl, and propargyl ether derivatives displayed IC₅₀ values at α1 and α1β GlyRs that were comparable to that of strychnine, indicating high efficiency. sigmaaldrich.com

Table 2: Antagonistic Potency of Selected Strychnine Analogs at Human Glycine Receptors

| Compound | Receptor Subtype | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aminostrychnine | α1 | Similar to strychnine | sigmaaldrich.com |

| α1β | Similar to strychnine | sigmaaldrich.com | |

| (E)-11-isonitrosostrychnine methyl oxime ether | α1 | Similar to strychnine | sigmaaldrich.com |

| α1β | Similar to strychnine | sigmaaldrich.com | |

| (E)-11-isonitrosostrychnine allyl oxime ether | α1 | Similar to strychnine | sigmaaldrich.com |

| α1β | Similar to strychnine | sigmaaldrich.com | |

| (E)-11-isonitrosostrychnine propargyl oxime ether | α1 | Similar to strychnine | sigmaaldrich.com |

| α1β | Similar to strychnine | sigmaaldrich.com | |

| Quaternary Strychnine Analogs | α1, α1β | Activity eliminated | nih.gov |

Computational Modeling and Molecular Docking Studies for Receptor Interactions

Computational modeling and molecular docking have become indispensable tools for visualizing and understanding how this compound and its analogs interact with the glycine receptor at an atomic level. These studies are often based on high-resolution cryo-electron microscopy (cryo-EM) structures of the GlyR. researchgate.net

Docking simulations have been used to predict the binding orientation of novel derivatives within the orthosteric binding site, which is located at the interface between subunits in the receptor's extracellular domain. researchgate.net For instance, docking experiments with N-[(11S)-strychnine-11-yl]propionamide showed a binding mode analogous to that of strychnine, providing a structural explanation for its high antagonistic potency. In another example, docking studies of oxime ether derivatives of (E)-11-isonitrosostrychnine indicated that the ether substituent could be accommodated in a lipophilic pocket within the receptor binding site. sigmaaldrich.com

These computational approaches have been particularly valuable in the rational design of bivalent ligands. Docking experiments supported the hypothesis that a C-2 linked dimeric strychnine analogue with a 57-atom spacer (compound 11a) was capable of bridging two adjacent orthosteric binding sites on the homomeric α1 GlyR. researchgate.netane.pl This provided a structural basis for its unique binding mode and high potency. researchgate.netane.pl

Modeling studies have also helped identify key amino acid residues within the GlyR binding pocket that interact with strychnine and its analogs. These interactions are crucial for stabilizing the ligand in the binding site. For example, studies have identified aromatic side chains at positions Phe63, Phe159, and Phe207 as important for binding both the agonist glycine and the antagonist strychnine. frontiersin.org

Table 3: Key Interacting Elements in the Glycine Receptor Binding Site for Strychnine and Analogs

| Interacting Element | Location/Residue | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| Binding Pocket | Orthosteric site at subunit interfaces | Multiple (hydrophobic, electrostatic) | Primary binding location for strychnine and competitive antagonists. researchgate.net | researchgate.net |

| Lipophilic Pocket | Near C-11 of bound ligand | Hydrophobic | Accommodates ether substituents of certain oxime ether analogs. sigmaaldrich.com | sigmaaldrich.com |

| Phenylalanine Residues | Phe63, Phe159, Phe207 | Aromatic/Cation-π | Important for recognition of both agonists and antagonists. frontiersin.org | frontiersin.org |

| Arginine Residue | α1R65 | Electrostatic | Interacts with the agonist glycine's carboxyl group. | |

| Glutamic Acid Residue | α1E157 | Electrostatic | Interacts with the agonist glycine's α-amino group. |

Development of Affinity Probes and Labeled Analogs

Strychnine and its derivatives have been instrumental in the study of glycine receptors, largely through their development into affinity probes and labeled analogs. The classic example is tritiated [³H]strychnine, which has been a unique tool for decades in radioligand binding studies. nih.gov Its high affinity and specificity allowed for the initial identification, quantification, and purification of GlyRs from the spinal cord and brainstem. nih.gov Photoaffinity labeling with [³H]strychnine was also crucial in identifying that the GlyRα subunits contain the critical determinants for ligand binding.

The quaternization of strychnine to form this compound yields a tool with a distinct and valuable pharmacological property. Due to its permanent positive charge, this compound has significantly restricted penetration across the blood-brain barrier. vulcanchem.com This characteristic makes it an invaluable probe for isolating and studying the effects of GlyR antagonism on peripheral versus central nervous system pathways. vulcanchem.com For example, it has been used to clarify the role of glycine in sensory-motor integration within the spinal cord without the confounding systemic effects of strychnine. vulcanchem.com

More recently designed derivatives also serve as valuable research tools. Bivalent strychnine analogues, for instance, are not only potent antagonists but are also considered valuable tools for investigating the functional properties and stoichiometry of glycine receptors due to their unique mode of binding across two subunits. researchgate.net The development of fluorescently labeled ligands and the use of fluorescence-based functional assays, such as those measuring membrane potential, have further expanded the toolkit for studying GlyR pharmacology in real-time.

Emerging Research Directions and Future Perspectives in Strychnine Methiodide Investigations

Strychnine (B123637) Methiodide as a Tool for Glycinergic Circuit Mapping and Neuronal Tracing

The precise mapping of neuronal circuits is fundamental to understanding brain function. Strychnine methiodide plays a crucial role in elucidating the organization and function of glycinergic circuits, which are critical for motor control, sensory processing, and respiratory rhythm. nih.gov By selectively blocking glycine (B1666218) receptors, researchers can identify neurons that receive glycinergic input and trace their connections. nih.gov

For instance, in studies of the spinal cord and brainstem, this compound is used to disinhibit specific neuronal populations, thereby revealing their intrinsic properties and synaptic connections. nih.gov When applied to a specific nucleus or neuronal population, the resulting changes in downstream neuronal activity can be monitored, allowing for the functional mapping of inhibitory pathways. This approach has been instrumental in understanding phenomena such as the generation of motor patterns and the processing of sensory information. nih.gov

Recent research has demonstrated the use of strychnine in conjunction with electrophysiological recordings to characterize the inhibitory inputs to various neuronal types. jneurosci.org For example, by blocking glycinergic transmission with strychnine, researchers can isolate and study the contribution of other neurotransmitter systems, such as GABAergic inhibition. jneurosci.orgnih.gov This pharmacological dissection is essential for building accurate models of neural circuits.

Future research will likely see the combination of this compound application with advanced imaging techniques, such as two-photon microscopy, to visualize changes in neuronal activity in real-time across large populations of cells. This will provide a more dynamic and comprehensive view of how glycinergic inhibition shapes the flow of information within neural circuits.

| Research Application | Methodology | Key Findings |

| Circuit Mapping in Trigeminal Nucleus | Intracellular recordings in brainstem slices with microstimulation and application of strychnine. nih.gov | Revealed that inhibitory postsynaptic potentials (IPSPs) in a subset of neurons were blocked by strychnine, confirming they are mediated by glycinergic receptors and helping to map masticatory pattern generation circuits. nih.gov |

| Spinal Cord Plasticity after Injury | Whole-cell voltage-clamp recordings from lumbar motoneurons in spinal cord slices, with pharmacological isolation of GABAergic and glycinergic currents using bicuculline (B1666979) methiodide and strychnine. jneurosci.org | After spinal cord injury, the proportion of GABAergic events increased while glycinergic events decreased, highlighting the differential plasticity of these two inhibitory systems. jneurosci.org |

| Auditory Brainstem Processing | In vivo single-neuron recordings in the intermediate nucleus of the lateral lemniscus (INLL) with iontophoretic application of strychnine. nih.gov | Strychnine application revealed a complex role for glycine, being suppressive in some neurons and facilitatory in others, challenging the traditional view of glycine's purely inhibitory role in this pathway. nih.gov |

Integration with Optogenetics and Chemogenetics for Precise Neural Manipulation

The integration of this compound with optogenetics and chemogenetics offers unprecedented precision in dissecting the function of specific neural circuits. Optogenetics allows for the control of genetically defined neuronal populations with light, while chemogenetics uses engineered receptors and exogenous ligands for similar control.

In this context, this compound can be used to create a state of glycinergic disinhibition in a specific brain region. Subsequently, optogenetic or chemogenetic stimulation of targeted neuronal populations can reveal their functional outputs without the confounding influence of glycinergic inhibition. This approach is particularly powerful for understanding the role of specific cell types in complex behaviors.

For example, researchers could express light-sensitive channels (e.g., channelrhodopsin) in a population of excitatory neurons that project to a region rich in glycinergic interneurons. By applying this compound to this region and then activating the excitatory neurons with light, the direct functional consequences of this excitatory input can be studied in isolation. This allows for a detailed analysis of the circuit's "gain control" mechanisms, where inhibitory tone modulates the impact of excitatory drive.

Future studies will likely employ this combined approach to investigate the neural circuits underlying conditions such as chronic pain and epilepsy, where alterations in inhibitory signaling are thought to play a key role. nih.govjneurosci.org The ability to manipulate specific circuit elements with genetic precision, while globally or locally modulating glycinergic tone with this compound, will be a powerful strategy for uncovering disease mechanisms and testing novel therapeutic interventions.

Exploration of this compound in Receptor Trafficking and Localization Studies

The dynamic regulation of neurotransmitter receptor number and location at the synapse is a critical mechanism for synaptic plasticity. This compound is a valuable tool for studying the trafficking and localization of glycine receptors. By binding to GlyRs, it can be used to track their movement and distribution on the neuronal surface.

Studies investigating long-term potentiation (LTP), a cellular correlate of learning and memory, have utilized this compound to block inhibitory inputs while inducing plasticity. jneurosci.orgplos.org For instance, in protocols inducing chemical LTP (cLTP), strychnine is often included in the extracellular solution to prevent confounding inhibitory currents. jneurosci.org This allows for the specific investigation of excitatory receptor trafficking, such as that of AMPA and NMDA receptors. jneurosci.orgnih.gov

Furthermore, fluorescently labeled strychnine derivatives could be developed to directly visualize GlyR trafficking in living neurons. This would provide insights into the mechanisms that govern the insertion, removal, and lateral diffusion of these receptors in and out of the synapse. Such studies are crucial for understanding how the strength of inhibitory synapses is regulated, a process that is vital for maintaining the stability of neural networks.

Future research in this area may focus on how disease-associated mutations in GlyRs or their associated proteins affect receptor trafficking. nih.gov By using this compound to label and track these mutant receptors, researchers can gain a better understanding of the molecular basis of neurological disorders such as hyperekplexia (startle disease). nih.gov

| Study Focus | Experimental Approach | Key Insights |

| AMPA Receptor Trafficking during LTP | Chemical LTP induction in hippocampal neurons using glycine, with strychnine included to block inhibitory currents. jneurosci.org | Revealed a temporal sequence of AMPA receptor subunit trafficking to the synapse, with initial insertion of GluA1-containing receptors followed by GluA2-containing receptors. jneurosci.org |